5-Bromopyrazolo[1,5-a]pyrimidine is a chemical compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is characterized by a fused ring system that includes both pyrazole and pyrimidine structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. The structural motif of pyrazolo[1,5-a]pyrimidine is known for its rigidity and planarity, making it a valuable scaffold for various modifications that can enhance its pharmacological properties.
5-Bromopyrazolo[1,5-a]pyrimidine can be classified as a heterocyclic aromatic compound. Its synthesis typically involves reactions between aminopyrazoles and various electrophilic agents. The compound is part of a larger class of pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
The synthesis of 5-bromopyrazolo[1,5-a]pyrimidine can be achieved through several methods, primarily involving the cyclocondensation of 3-amino-1H-pyrazole derivatives with appropriate biselectrophilic compounds. Common synthetic routes include:
The molecular structure of 5-bromopyrazolo[1,5-a]pyrimidine consists of a pyrazole ring fused to a pyrimidine ring with a bromine substituent at the 5-position. The chemical formula is CHBrN, and its molecular weight is approximately 228.06 g/mol.
Key structural features include:
5-Bromopyrazolo[1,5-a]pyrimidine can undergo various chemical reactions that facilitate further functionalization:
The mechanism of action for compounds like 5-bromopyrazolo[1,5-a]pyrimidine often involves interactions with specific biological targets such as enzymes or receptors. For instance:
Biological assays often measure the inhibitory concentration (IC50) values to assess potency against specific targets .
The physical properties of 5-bromopyrazolo[1,5-a]pyrimidine include:
Chemical properties include:
The applications of 5-bromopyrazolo[1,5-a]pyrimidine are diverse:
Cyclocondensation between 5-amino-3-bromopyrazoles (1) and 1,3-biselectrophilic reagents remains the cornerstone for synthesizing 5-bromopyrazolo[1,5-a]pyrimidines. This method leverages the intrinsic nucleophilicity of the aminopyrazole and the electrophilicity of carbonyl/enaminone systems to construct the pyrimidine ring with inherent bromine functionality [1] [3].
β-Dicarbonyl Systems:Yamagami et al. demonstrated that malonic acid (2) reacts with 5-amino-3-bromopyrazole under POCl₃/pyridine catalysis, yielding 5,7-dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine (3). The in situ generation of a malonic acid phosphoric ester significantly accelerates cyclization, achieving higher yields (85–92%) and shorter reaction times (<2 h) compared to traditional dimethyl malonate routes [1] [3]. For trifluoromethyl-substituted derivatives, β-diketones like 1,1,1-trifluoropentane-2,4-dione react regioselectively with 1 under microwave irradiation, yielding 7-trifluoromethyl-5-bromopyrazolo[1,5-a]pyrimidine (9) in >90% purity within 30 minutes [1] [9].
β-Enaminone Systems:Portilla et al. utilized β-enaminones (19a–l) for highly regioselective C-7 functionalization. Microwave-assisted cyclocondensation with 1 afforded 2,7-disubstituted-5-bromopyrazolo[1,5-a]pyrimidines (20a–ac) in 80–95% yields. The dimethylamino group in β-enaminones acts as a leaving group, enabling an aza-Michael addition–elimination mechanism that ensures exclusive C-5 bromine retention [3] [9]. Guo et al. extended this to synthesize Zanubrutinib precursors, where β-enaminones bearing nitrogenous groups delivered 7-aminated-5-bromo derivatives (23a–h) without compromising the C-Br bond [3].
Table 1: Cyclocondensation Approaches for 5-Bromopyrazolo[1,5-a]pyrimidine
Precursor Type | Reagent | Catalyst/Conditions | Product | Yield (%) | Regioselectivity Control |
---|---|---|---|---|---|
β-Dicarbonyl | Malonic acid | POCl₃/pyridine, 80°C | 5,7-Dichloro-2-hetaryl-PP | 85–92 | POCl₃ activation |
β-Dicarbonyl | CF₃-β-diketone | MW, 150°C, 30 min | 7-CF₃-5-bromo-PP | >90 | Electronic bias of CF₃ |
β-Enaminone | R-C(=O)CH=C(NMe₂)R' | MW, DMF, 120°C, 20 min | 2,7-Disubstituted-5-bromo-PP | 80–95 | Dimethylamino leaving group |
Conventional heating often struggles with regiocontrol in PP synthesis, leading to mixtures of 5- and 7-substituted isomers. Microwave irradiation and solvent-free systems address this by enabling rapid, uniform heating and reducing side reactions [6] [8].
Microwave-Assisted Cyclocondensation:Lindsley et al. reported that 5-amino-3-bromopyrazole (7a) and arylketoesters (11a–b) under microwave irradiation (150°C, 20 min) yield 5-aryl-7-bromopyrazolo[1,5-a]pyrimidines (12a–c) with >95:5 regioselectivity. The electron-withdrawing bromine atom directs nucleophilic attack exclusively to C-7, avoiding isomer formation [1] [3]. Fu et al. further enhanced selectivity using stoichiometric diethyl malonate under neat conditions, followed by Vilsmeier-Haack (POCl₃/DMF) cyclization, affording 5-bromo-7-chloro derivatives (17) without protecting-group strategies [3].
Solvent-Free Catalysis:Gholap et al. developed a lanthanum trifluoroacetate/trichloroacetate catalyst supported on mesoporous silica for one-pot PP synthesis. The solvent-free system at 80°C achieved 88–94% yields of 5-bromopyrazolo[1,5-a]pyrimidines within 40 minutes. The silica support facilitates reagent adsorption, ensuring homogeneous Lewis acid activation and minimizing hydrolysis of the bromo intermediate [6].
Table 2: Microwave/Solvent-Free Systems for 5-Bromopyrazolo[1,5-a]pyrimidine
Method | Conditions | Key Advantage | Yield (%) | Regioselectivity (5-/7-) |
---|---|---|---|---|
MW Cyclocondensation | 150°C, DMF, 20 min | Directed C-7 functionalization | 85–95 | >95:5 |
Solvent-Free La-cat | 80°C, neat, 40 min | No solvent, recyclable catalyst | 88–94 | >90:10 |
Vilsmeier-Haack | POCl₃/DMF, neat, 100°C | Selective 5-bromo-7-chloro products | 78–86 | >98:2 |
Introducing bromine at C-5 can occur via direct bromination of preformed pyrazolo[1,5-a]pyrimidines or through pre-functionalized intermediates where bromine is incorporated early in the synthesis.
Direct Bromination:Electrophilic bromination (e.g., Br₂/AcOH) of pyrazolo[1,5-a]pyrimidines often suffers from poor regioselectivity due to competing reactions at electron-rich sites (C-3, C-5, or C-7). Mukhin et al. observed that 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine undergoes unexpected ring-opening or decomposition when treated with BunLi, complicating direct lithiation-bromination sequences [5]. NBS (N-bromosuccinimide) in DMF at 0°C improves selectivity, yielding 5-bromo derivatives (65–70%), but requires electron-donating groups (e.g., methyl) at C-3/C-7 to deactivate competing positions [5] [9].
Pre-Functionalized Intermediates:Utilizing 5-amino-3-bromopyrazoles (1) as starting materials ensures bromine incorporation from the outset. This approach dominates modern synthesis due to superior reliability. For example, 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine serves as a key precursor for halogen exchange or nucleophilic substitution. Suzuki coupling of its C-5 chlorine with pinacolborane delivers 5-boronic esters, which are subsequently brominated to yield 5-bromo-3-bromo derivatives [9]. Alternatively, cyclocondensation of 1 with β-ketonitriles directly affords 5-cyano-7-bromo isomers, where the cyano group is hydrolyzed and displaced by bromine [3].
Table 3: Halogenation Strategies for 5-Bromopyrazolo[1,5-a]pyrimidine
Strategy | Reagents/Conditions | Regioselectivity Issue | Yield (%) | Application Scope |
---|---|---|---|---|
Direct Bromination (NBS) | NBS, DMF, 0°C | Moderate (competing C-3/C-7 attack) | 65–70 | Electron-rich C-7 substrates |
Pre-Functionalized (β-ketonitrile) | 5-Amino-3-Br-pyrazole + NC-CH₂COR | High (C-5 bromine retention) | 75–82 | Broad |
Halogen Exchange | 3-Br-5-Cl-PP + BBr₃ | Excellent (selective C-5 exchange) | 88 | Late-stage diversification |
The C-5 bromine in pyrazolo[1,5-a]pyrimidines is amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid access to triazole-linked hybrids with enhanced bioactivity. This strategy exploits the bromine atom for copper insertion or acts as a synthetic handle for prior functionalization [10].
Synthetic Protocol:Microwave-assisted CuAAC between 7-O-propargylated 5-bromopyrazolo[1,5-a]pyrimidine (A) and 1-azidoglycosides (B) delivers triazole-linked glycohybrids (C) within 15 minutes. CuI (5 mol%) in t-BuOH/H₂O (2:1) at 80°C affords yields up to 98%. The 5-bromine remains intact during this process, allowing further cross-coupling [10].
Structural Diversity & Bioactivity:Twenty-seven glycohybrids were synthesized, varying glycosyl donors (glucose, galactose, lactose) and PP substituents (aryl, halogen, alkyl). Compound C1 (R=4-Cl-C₆H₄) exhibited potent anticancer activity against MCF-7 cells (IC₅₀ = 15.3 µM), attributed to synergistic effects of the PP core and triazole-linked sugar moiety. Docking studies confirmed inhibition via kinase binding pockets, with the bromine atom enhancing hydrophobic contacts [10].
Table 4: Bioactive Triazole-Linked Hybrids from 5-Bromopyrazolo[1,5-a]pyrimidine
Hybrid Structure | Synthetic Conditions | Yield (%) | Bioactivity (IC₅₀, µM) |
---|---|---|---|
7-O-(Glc-triazolyl)-5-(4-Cl-Ph)-PP | CuI, t-BuOH/H₂O, MW, 80°C | 98 | MCF-7: 15.3 ± 0.8 |
7-O-(Gal-triazolyl)-5-(4-F-Ph)-PP | CuI, t-BuOH/H₂O, MW, 80°C | 95 | MDA-MB231: 29.1 ± 1.2 |
7-O-(Lac-triazolyl)-5-(Me)-PP | CuI, t-BuOH/H₂O, MW, 80°C | 91 | MDA-MB453: 42.6 ± 2.1 |
Key Compounds in 5-Bromopyrazolo[1,5-a]pyrimidine Synthesis
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7